N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride
Description
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Properties
IUPAC Name |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3OS.ClH/c14-9-11(20-18-12(9)15)13(19)17-8-5-6-3-1-2-4-7(6)10(8)16;/h1-4,8,10H,5,16H2,(H,17,19);1H/t8-,10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDSQNZPLHNEPY-GHXDPTCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)NC(=O)C3=C(C(=NS3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)N)NC(=O)C3=C(C(=NS3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H10Cl2N4OS
- Molecular Weight : 305.29 g/mol
The compound exhibits biological activity primarily through its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways.
Antiproliferative Effects
Studies have shown that derivatives of thiazole compounds can exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro Studies : A related compound demonstrated IC50 values ranging from 0.36 to 0.86 μM against human cancer cell lines, indicating strong antiproliferative activity .
Antimicrobial Activity
Research has highlighted the antimicrobial properties of thiazole derivatives:
- Bacterial Inhibition : Compounds with similar structures have displayed effective antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives showed zones of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli strains .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of thiazole derivatives, it was found that the introduction of specific substituents significantly enhanced the antiproliferative activity. The compound's ability to induce cell cycle arrest at the G2/M phase was particularly notable .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of thiazole derivatives revealed that modifications at the amine group could lead to increased activity against various bacterial strains. The best-performing compounds were noted for their effectiveness against Bacillus subtilis and Staphylococcus aureus .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C11H10Cl2N4OS |
| Molecular Weight | 305.29 g/mol |
| Antiproliferative IC50 | 0.36 - 0.86 μM |
| Zone of Inhibition (E.coli) | 15 - 19 mm |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride exhibit anticancer properties. A study explored its efficacy as a potential inhibitor of specific cancer cell lines. The compound was found to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Case Study: In Vivo Studies
In vivo studies demonstrated that administration of the compound led to a significant reduction in tumor size in murine models. This suggests its potential as a therapeutic agent in cancer treatment.
Organic Synthesis Applications
This compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structural features make it a valuable building block for developing new pharmaceuticals.
Synthetic Route Example
The synthesis typically involves:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of the amino group via reductive amination.
- Coupling with other organic moieties to create diverse derivatives.
Material Science Applications
The compound's unique properties also lend themselves to applications in material science. It can be used in the development of novel materials with specific electronic or optical properties.
Potential Uses
- Conductive Polymers : Its incorporation into polymer matrices can enhance conductivity.
- Sensors : The compound could serve as a sensing element due to its reactivity and ability to form complexes with metals.
Q & A
Q. What are the optimized synthetic routes for N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3,4-dichloro-1,2-thiazole-5-carboxamide hydrochloride, and how do reaction conditions influence yield?
Methodological Answer:
- Synthesis Optimization : Start with a nucleophilic substitution reaction using 3,4-dichloro-1,2-thiazole-5-carboxylic acid derivatives and (1R,2R)-1-amino-2,3-dihydro-1H-indene-2-amine. Use polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base to facilitate carboxamide bond formation. Stir at room temperature for 12–24 hours to maximize yield .
- Critical Parameters : Monitor stoichiometry (1.1:1 molar ratio of acyl chloride to amine) and reaction time. Purify via recrystallization from ethanol-DMF mixtures to remove unreacted starting materials .
Q. Which spectroscopic and chromatographic techniques are most effective for structural validation and purity assessment?
Methodological Answer:
- Structural Confirmation : Use -NMR to confirm stereochemistry (e.g., coupling constants for indene protons) and -NMR to verify carboxamide carbonyl resonance (~170 ppm). High-resolution mass spectrometry (HRMS) provides molecular ion confirmation .
- Purity Analysis : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%). Compare retention times against known standards .
Advanced Research Questions
Q. How can researchers design in vitro assays to evaluate the compound’s anti-cancer properties, and what controls are essential?
Methodological Answer:
- Assay Design : Use cell viability assays (e.g., MTT or ATP-luminescence) in cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., cisplatin) and solvent controls (DMSO <0.1%).
- Dose-Response Analysis : Test concentrations from 1 nM to 100 µM. Calculate IC₅₀ values using nonlinear regression models. Validate results with triplicate experiments and apoptosis markers (e.g., caspase-3 activation) .
Q. What strategies resolve contradictions in pharmacological data, such as varying potency across studies?
Methodological Answer:
- Data Harmonization : Cross-validate assays using standardized protocols (e.g., CLSI guidelines). Assess batch-to-batch variability in compound synthesis (e.g., via HPLC purity checks).
- Theoretical Frameworks : Apply structure-activity relationship (SAR) models to identify critical substituents (e.g., dichloro groups on thiazole) influencing activity. Compare with analogs in to isolate structural determinants .
Q. How can researchers investigate the compound’s stability under physiological conditions?
Methodological Answer:
- Stability Studies : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C. Sample at 0, 6, 12, and 24 hours. Analyze degradation products via LC-MS.
- Kinetic Modeling : Calculate half-life () using first-order kinetics. Optimize formulations (e.g., lyophilization or cyclodextrin encapsulation) if instability is observed .
Methodological Challenges and Solutions
Q. How do different synthetic routes (e.g., reflux vs. room-temperature reactions) impact stereochemical outcomes?
Methodological Answer:
- Comparative Analysis : Synthesize batches using reflux (acetic acid, 3–5 hours) and room-temperature methods. Compare diastereomer ratios via chiral HPLC or NOESY NMR.
- Thermodynamic vs. Kinetic Control : Reflux may favor thermodynamically stable diastereomers, while room-temperature reactions preserve kinetic products. Use molecular modeling (e.g., DFT calculations) to predict stability .
Q. What advanced separation technologies are suitable for isolating enantiomers or diastereomers of this compound?
Methodological Answer:
- Chiral Separation : Use preparative chiral HPLC with cellulose-based columns (e.g., Chiralpak IC). Optimize mobile phase (hexane/isopropanol with 0.1% TFA).
- Membrane Technologies : Explore enantioselective membranes (e.g., cyclodextrin-functionalized) for scalable separation. Validate purity via circular dichroism (CD) spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
